molecular formula C13H7ClFN B578614 3-(3-Chloro-5-fluorophenyl)benzonitrile CAS No. 1345732-63-9

3-(3-Chloro-5-fluorophenyl)benzonitrile

Cat. No.: B578614
CAS No.: 1345732-63-9
M. Wt: 231.654
InChI Key: MUESONCCELXLSA-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a derivative of benzonitrile, featuring a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of halogenated aromatic compounds as starting materials, followed by nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Chloro-5-fluorophenyl)benzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

3-(3-Chloro-5-fluorophenyl)benzonitrile, with the molecular formula C13H7ClFN, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl ring, which influences its biological activity and potential applications in drug development.

  • IUPAC Name : this compound
  • Molecular Weight : 233.65 g/mol
  • Chemical Structure :
    C13H7ClFN\text{C}_{13}\text{H}_{7}\text{ClF}\text{N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the chloro and fluoro groups enhances the compound's reactivity, allowing it to modulate various biological processes through enzyme or receptor interactions. Notably, it has been studied for its potential as a ligand for metabotropic glutamate receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on fluorinated benzonitriles have shown that modifications can lead to enhanced potency against cancer cell lines. The presence of fluorine can improve the lipophilicity and metabolic stability of the compounds, making them more effective as therapeutic agents .

TRPM5 Agonism

A notable study identified a series of TRPM5 agonists, including derivatives related to this compound. These compounds demonstrated selective activation of TRPM5 channels, which are involved in gastrointestinal motility. The lead compound showed promising results in enhancing motility in mouse models, indicating potential therapeutic applications for gastrointestinal disorders .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of benzonitrile, including this compound. The synthesized compounds were evaluated for their biological activity against different cancer cell lines. The results indicated that modifications at the ortho and para positions significantly affected their cytotoxicity profiles .

Case Study 2: Pharmacokinetics and Efficacy

In vivo studies assessing the pharmacokinetics of related compounds revealed that structural modifications influenced absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that compounds with similar structures could be optimized for better efficacy and reduced side effects in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compound Anticancer; TRPM5 AgonistLigand-receptor interactions
3-Chloro-4-fluorobenzonitrile Moderate anticancer activitySimilar mechanism; less potency
3-(4-Fluorophenyl)benzonitrile Low anticancer activityDifferent substitution pattern affects efficacy

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESONCCELXLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742720
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345732-63-9
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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